molecular formula C12H11F2N3O B601461 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole CAS No. 135270-10-9

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Cat. No.: B601461
CAS No.: 135270-10-9
M. Wt: 251.23
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is a complex organic compound that has garnered significant interest in various scientific fields. This compound is characterized by its unique structure, which includes a triazole ring and a difluorophenyl group. The presence of these functional groups imparts distinct chemical properties, making it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Epoxide Ring: The synthesis begins with the formation of the epoxide ring. This is achieved by reacting a suitable alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under controlled conditions.

    Introduction of the Difluorophenyl Group: The next step involves the introduction of the difluorophenyl group. This can be accomplished through a nucleophilic substitution reaction, where a difluorophenyl halide reacts with the epoxide intermediate.

    Formation of the Triazole Ring: The final step is the formation of the triazole ring. This is typically achieved through a cyclization reaction involving an azide and an alkyne, catalyzed by a copper(I) catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, where the epoxide ring is opened, and the difluorophenyl group is further oxidized.

    Reduction: Reduction reactions can lead to the formation of alcohols or amines from the epoxide and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOMe) are frequently employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary alcohols.

Scientific Research Applications

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of infectious diseases and cancer.

    Industry: The compound is used in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with DNA replication or inducing apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • **1-((2S,3S)-2-(2,4-dichlorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
  • **1-((2S,3S)-2-(2,4-dibromophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
  • **1-((2S,3S)-2-(2,4-difluorophenyl)-3-ethyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Uniqueness

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole is unique due to the presence of the difluorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and materials.

Biological Activity

1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 127000-90-2) is a synthetic compound belonging to the triazole class, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article reviews the biological activity of this specific compound based on various studies and findings.

  • Molecular Formula : C₁₂H₁₁F₂N₃O
  • Molecular Weight : 251.236 g/mol
  • Chemical Structure : The compound features a triazole ring linked to an epoxide group (oxirane) substituted with a difluorophenyl moiety.

Antioxidant Activity

Research has shown that compounds containing the triazole structure exhibit significant antioxidant properties. A study evaluated the antioxidant activity of various triazoles using the DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging method. The results indicated that derivatives of triazoles demonstrated strong scavenging activities:

CompoundIC50 (µM)Inhibition Rate (%)
Compound 439.3997.18 ± 1.42
Compound 539.7996.90 ± 1.39
Compound 642.3297.11 ± 1.12
Ascorbic Acid (Control)107.6791.26 ± 0.49

These findings suggest that the compound may have potential applications in preventing oxidative stress-related diseases .

Anticancer Activity

The anticancer potential of triazole derivatives has been explored in various studies. Notably, compounds derived from triazole have been tested against several cancer cell lines:

Cell LineCompound TestedIC50 (µM)
HCT-116 (Colon Carcinoma)Compound A6.2
T47D (Breast Cancer)Compound B27.3
T47D (Breast Cancer)Compound C43.4

In these studies, certain derivatives showed promising activity against colon and breast cancer cell lines, indicating that modifications in the triazole structure can enhance cytotoxic effects .

Antibacterial Activity

Triazoles have also been assessed for antibacterial properties against various pathogens such as Staphylococcus aureus and Escherichia coli. However, some studies indicated limited activity at higher concentrations, suggesting that while triazoles may possess some antibacterial properties, they may not be as effective as other classes of antibiotics .

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways critical for microbial growth or cancer cell proliferation. For instance:

  • Antifungal Action : Triazoles inhibit the enzyme lanosterol demethylase, crucial for ergosterol synthesis in fungi.
  • Anticancer Action : They may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.

Case Studies

Several case studies highlight the efficacy of triazole derivatives:

  • Efinaconazole : A well-studied triazole used for treating fungal infections demonstrated significant clinical efficacy.
  • Ravuconazole : This compound showed promising results in clinical trials against various fungal pathogens.

Properties

IUPAC Name

1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl]methyl]-1,2,4-triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O/c1-8-12(18-8,5-17-7-15-6-16-17)10-3-2-9(13)4-11(10)14/h2-4,6-8H,5H2,1H3/t8-,12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QANJLSHZDUOBBP-UFBFGSQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@](O1)(CN2C=NC=N2)C3=C(C=C(C=C3)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301135239
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135270-10-9
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=135270-10-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-1,2,4-Triazole, 1-[[(2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiranyl]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301135239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In a manner like that described in Reference Example 25, (2RS,3SR)-2-(2,4-difluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-2,3-butanediol (1.1 g) obtained in Reference Example 42 was allowed to react with methanesulfonyl chloride (0.35 ml), followed by treatment with a 28% sodium methylate methanol solution to afford (2RS,3RS)-2-(2,4-difluorophenyl)-3-methyl-2-(1H-1,2,4-triazol-1-yl)methyl oxirane. The product was purified by means of a silica gel column chromatography (ethyl acetate: methylene chloride=4:1) to give a yellow oily product (0.8 g).
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
0.35 mL
Type
reactant
Reaction Step Two
[Compound]
Name
sodium methylate methanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 2
Reactant of Route 2
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 3
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 4
Reactant of Route 4
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 5
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole
Reactant of Route 6
1-(((2S,3S)-2-(2,4-difluorophenyl)-3-methyloxiran-2-yl)methyl)-1H-1,2,4-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.